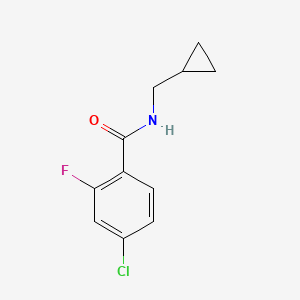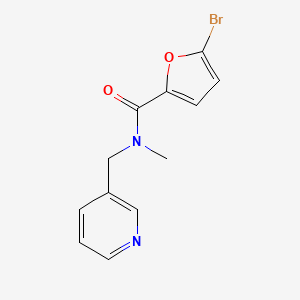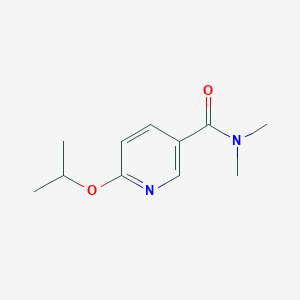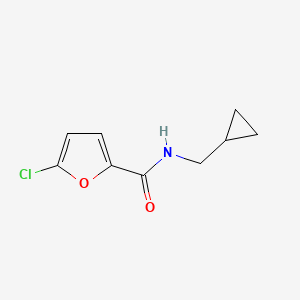
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist for the G protein-coupled receptor 40 (GPR40), which is primarily expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion.
Mécanisme D'action
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is a selective agonist for the GPR40 receptor, which is primarily expressed in pancreatic beta cells. Upon binding to GPR40, N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide activates a signaling pathway that leads to increased intracellular calcium levels and subsequent insulin secretion. This mechanism is thought to be responsible for the glucose-lowering effects of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of genes involved in glucose metabolism and lipid metabolism in pancreatic beta cells. N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is its selectivity for the GPR40 receptor, which reduces the risk of off-target effects. However, one limitation is that it has only been studied in animal models of diabetes, and its effects in humans are not yet known. Another limitation is that the synthesis of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is complex and requires multiple steps, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus. Clinical trials will be needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the GPR40 receptor and its signaling pathways. Further research is also needed to understand the long-term effects of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide on glucose metabolism and other physiological processes.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide involves several steps, including the reaction of 2-chloro-6-methylpyridine with cyclopropylmethylamine to form N-(cyclopropylmethyl)-6-methylpyridine-2-amine, which is then reacted with ethyl chloroformate to form N-(cyclopropylmethyl)-6-methylpyridine-2-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to increase glucose-stimulated insulin secretion in pancreatic beta cells, which is a key mechanism for maintaining glucose homeostasis in the body. N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-2-4-10(13-8)11(14)12-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHQYWTVCJKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)



![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)

![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
